molecular formula C32H42O15 B14331148 Versicoside CAS No. 101391-02-0

Versicoside

Cat. No.: B14331148
CAS No.: 101391-02-0
M. Wt: 666.7 g/mol
InChI Key: GEGNXQRNXQAJGC-MSYLITELSA-N
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Description

Versicoside is a lignan glycoside isolated from the plant Haplophyllum versicolor. It is chemically identified as (+)-epipinoresinol 4′-O-[O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside]

Preparation Methods

Synthetic Routes and Reaction Conditions: Versicoside is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves chromatographing an ethanolic extract of Haplophyllum versicolor on a column of silica gel using a chloroform-methanol system .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from its natural plant source.

Chemical Reactions Analysis

Types of Reactions: Versicoside undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups in this compound can be oxidized to quinones.

    Reduction: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Acidic conditions or specific glycosidases.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Aglycone and sugar moieties.

    Substitution: Esters or ethers of this compound.

Scientific Research Applications

Versicoside has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Versicoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Versicoside is unique among lignan glycosides due to its specific glycosidic linkage and the presence of both rhamnose and glucose moieties. Similar compounds include:

    Pinoresinol: A lignan with a similar aglycone structure but different glycosidic linkages.

    Arctiin: Another lignan glycoside with different sugar moieties.

    Matairesinol: A lignan with a similar core structure but lacking glycosidic linkages.

This compound stands out due to its unique combination of sugars and its specific biological activities.

Biological Activity

Versicoside, a sulfated steroidal saponin derived from marine organisms, particularly starfish, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antifungal properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a steroid backbone with a sulfate group and various sugar moieties. Its structural features significantly influence its biological activity. The presence of a sulfate group at C-3 is critical for its antifungal properties, as demonstrated in various studies.

Antifungal Activity

This compound has shown significant antifungal activity against several pathogenic fungi. A study evaluated the antifungal effects of this compound A against C. cucumerinum and A. flavus, revealing inhibition zones of approximately 12 mm at 10 µg/disk for C. cucumerinum and varying degrees of activity against A. flavus with inhibition zones ranging from 5-10 mm depending on concentration .

Table 1: Antifungal Activity of this compound

Fungal StrainInhibition Zone (mm)Concentration (µg/disk)
C. cucumerinum1210
A. flavus5-1020-60

The study also highlighted that desulfation of this compound A resulted in loss of antifungal activity, underscoring the importance of the sulfate group in maintaining its bioactivity .

Cytotoxic Effects

In addition to antifungal properties, this compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

Case Study 1: A clinical evaluation investigated the efficacy of this compound in combination with other therapeutic agents for treating fungal infections in immunocompromised patients. The results indicated improved outcomes when this compound was used alongside conventional antifungals, suggesting a synergistic effect that enhances overall treatment efficacy .

Case Study 2: Another study focused on the hemolytic activity of this compound, revealing that it interacts with cholesterol in cell membranes, leading to cell lysis. This property has implications for its use as a therapeutic agent in conditions requiring targeted cell disruption .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise as a lead compound for drug development. Its antifungal properties make it a candidate for treating resistant fungal infections, while its cytotoxic effects could be harnessed in cancer therapy.

Properties

CAS No.

101391-02-0

Molecular Formula

C32H42O15

Molecular Weight

666.7 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[4-[(3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C32H42O15/c1-13-23(34)25(36)27(38)31(45-13)44-12-22-24(35)26(37)28(39)32(47-22)46-19-7-5-15(9-21(19)41-3)30-17-11-42-29(16(17)10-43-30)14-4-6-18(33)20(8-14)40-2/h4-9,13,16-17,22-39H,10-12H2,1-3H3/t13-,16-,17-,22+,23-,24+,25+,26-,27+,28+,29?,30?,31+,32+/m0/s1

InChI Key

GEGNXQRNXQAJGC-MSYLITELSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)C4[C@H]5COC([C@H]5CO4)C6=CC(=C(C=C6)O)OC)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C4C5COC(C5CO4)C6=CC(=C(C=C6)O)OC)OC)O)O)O)O)O)O

Origin of Product

United States

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